molecular formula C11H13ClFNO2 B4198225 N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide

N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide

Cat. No. B4198225
M. Wt: 245.68 g/mol
InChI Key: SIAVHDMDOONUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CF3 belongs to the class of compounds known as amides, and its chemical structure consists of a 3-chloro-4-fluorophenyl group attached to a 3-ethoxypropanamide moiety.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, this compound has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide is its high potency and selectivity for its target receptors. This makes it an ideal compound for use in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases. Another area of interest is its potential use as an analgesic. This compound has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Finally, this compound may have potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to explore its potential as an anticancer agent.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-2-16-6-5-11(15)14-8-3-4-10(13)9(12)7-8/h3-4,7H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVHDMDOONUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-3-ethoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.